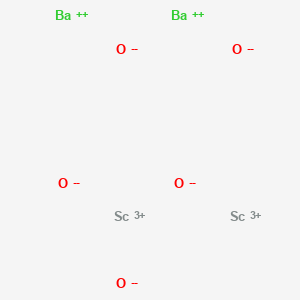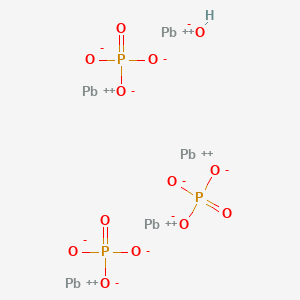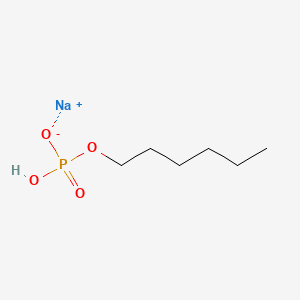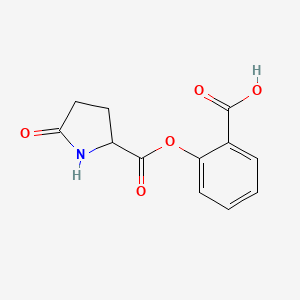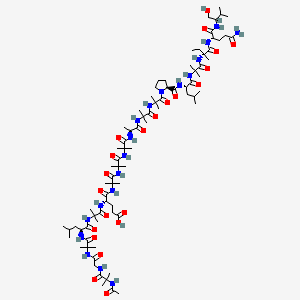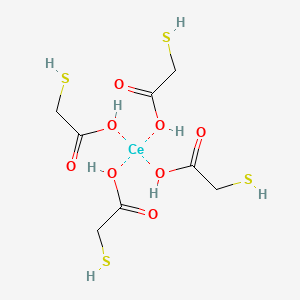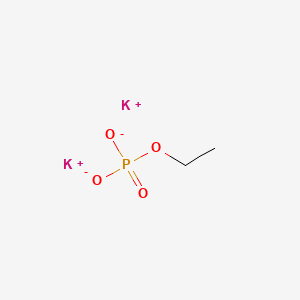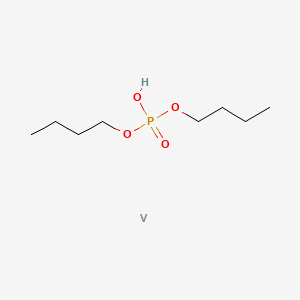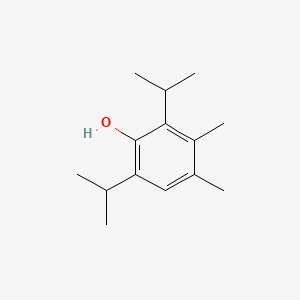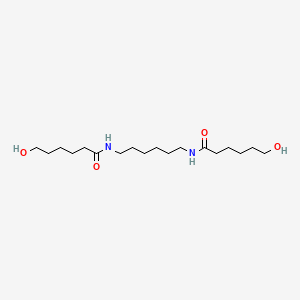
N,N'-Hexane-1,6-diylbis(6-hydroxyhexanamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Hexane-1,6-diylbis(6-hydroxyhexanamide) is a chemical compound known for its unique structure and properties. It contains two secondary amide groups and two hydroxyl groups, making it a versatile molecule in various chemical reactions and applications . This compound is often used in scientific research and industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Hexane-1,6-diylbis(6-hydroxyhexanamide) typically involves the reaction of hexane-1,6-diamine with 6-hydroxyhexanoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bonds. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In industrial settings, the production of N,N’-Hexane-1,6-diylbis(6-hydroxyhexanamide) may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Hexane-1,6-diylbis(6-hydroxyhexanamide) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
Aplicaciones Científicas De Investigación
N,N’-Hexane-1,6-diylbis(6-hydroxyhexanamide) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of N,N’-Hexane-1,6-diylbis(6-hydroxyhexanamide) involves its ability to form hydrogen bonds and interact with various molecular targets. The hydroxyl and amide groups facilitate these interactions, leading to changes in the structure and function of target molecules. This compound can modulate enzymatic activity, alter protein conformation, and participate in signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-Hexane-1,6-diylbis(2-hydroxybenzamide)
- N,N’-Hexane-1,6-diylbis(3-hydroxypropionamide)
- N,N’-Hexane-1,6-diylbis(4-hydroxybutanamide)
Uniqueness
N,N’-Hexane-1,6-diylbis(6-hydroxyhexanamide) is unique due to its specific combination of functional groups and chain length. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Propiedades
Número CAS |
36011-12-8 |
|---|---|
Fórmula molecular |
C18H36N2O4 |
Peso molecular |
344.5 g/mol |
Nombre IUPAC |
6-hydroxy-N-[6-(6-hydroxyhexanoylamino)hexyl]hexanamide |
InChI |
InChI=1S/C18H36N2O4/c21-15-9-3-5-11-17(23)19-13-7-1-2-8-14-20-18(24)12-6-4-10-16-22/h21-22H,1-16H2,(H,19,23)(H,20,24) |
Clave InChI |
VLSPLZWMDJVMRP-UHFFFAOYSA-N |
SMILES canónico |
C(CCCNC(=O)CCCCCO)CCNC(=O)CCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




